1-(4-Morpholinyl)cyclobutanemethanamine
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Overview
Description
1-(4-Morpholinyl)cyclobutanemethanamine is a chemical compound with the molecular formula C9H18N2O. It is characterized by the presence of a morpholine ring attached to a cyclobutane ring via a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholinyl)cyclobutanemethanamine typically involves the reaction of cyclobutanemethanamine with morpholine under specific conditions. One common method includes the use of a coupling agent to facilitate the reaction between the amine group of cyclobutanemethanamine and the morpholine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the presence of a base like triethylamine to neutralize the by-products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Morpholinyl)cyclobutanemethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted products depending on the nucleophile involved .
Scientific Research Applications
1-(4-Morpholinyl)cyclobutanemethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Morpholinyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanemethanamine: Lacks the morpholine ring, making it less versatile in certain applications.
Morpholine: Does not contain the cyclobutane ring, limiting its structural diversity.
N-Methylmorpholine: Similar in structure but with different reactivity and applications.
Uniqueness
1-(4-Morpholinyl)cyclobutanemethanamine is unique due to its combination of a morpholine ring and a cyclobutane ring, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its individual components .
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1-morpholin-4-ylcyclobutyl)methanamine |
InChI |
InChI=1S/C9H18N2O/c10-8-9(2-1-3-9)11-4-6-12-7-5-11/h1-8,10H2 |
InChI Key |
AHSKOHBWGVBSDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)N2CCOCC2 |
Origin of Product |
United States |
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